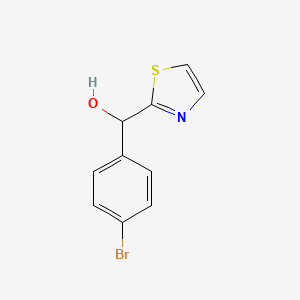

(4-Bromophenyl)(thiazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQRNBMHNPHGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=NC=CS2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565918 | |

| Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356552-30-2 | |

| Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (4-Bromophenyl)(thiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(thiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring linked to a bromophenyl group via a methanol bridge. The thiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. This document provides a technical overview of the available physicochemical properties, a general synthetic approach, and the potential biological relevance of this compound and its derivatives. Due to the limited availability of specific experimental data for this exact compound in the public domain, some sections will refer to general properties and methodologies for structurally related compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNOS | [1][2][3] |

| Molecular Weight | 270.14 g/mol | [1] |

| CAS Number | 1268073-94-4 | [1][2] |

| Appearance | White to off-white solid | [3] |

Note: Properties such as melting point, boiling point, pKa, logP, and solubility for this compound are not reported in the cited sources. Predicted values for an isomer, (4-bromo-thiazol-2-yl)-methanol, include a boiling point of 277.6±20.0 °C and a pKa of 12.74±0.10, though these are not for the title compound.[4]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and plausible synthetic route for aryl(thiazol-2-yl)methanols can be proposed based on established organometallic reactions.

General Synthetic Approach: Grignard Reaction

A common method for the synthesis of this class of compounds involves the reaction of a thiazole-2-carboxaldehyde with a Grignard reagent derived from a brominated aromatic compound.

Reaction Scheme:

-

Formation of the Grignard Reagent: 4-Bromobromobenzene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 4-bromophenylmagnesium bromide.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of thiazole-2-carboxaldehyde in an anhydrous ether solvent at a low temperature (e.g., 0 °C). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.

-

Aqueous Workup: The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the resulting alkoxide and yield the final product, this compound.

General Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the literature regarding the biological activity or the signaling pathways modulated by this compound. However, the thiazole ring is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[5][6]

Thiazole derivatives have been reported to possess various activities, including:

-

Antimicrobial and Antifungal Activity: Many thiazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[5][7]

-

Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[6][8]

-

Anti-inflammatory Activity: Certain thiazole derivatives have been investigated for their potential as anti-inflammatory agents.[7]

It is important to note that these are general activities of the thiazole class of compounds, and specific testing of this compound is required to determine its biological profile.

Conclusion

This compound is a compound of interest due to its thiazole moiety, a well-established pharmacophore. While basic molecular information is available, a comprehensive understanding of its physicochemical properties, a specific and validated synthetic protocol, and its biological activity profile are currently lacking in the public scientific literature. The general synthetic methodology presented provides a viable route for its preparation, which would enable further investigation into its properties and potential applications in drug discovery and development. Future research is necessary to fully characterize this compound and explore its therapeutic potential.

References

- 1. 1268073-94-4|(4-(4-bromophenyl)thiazol-2-yl)methanol|(4-(4-bromophenyl)thiazol-2-yl)methanol|-范德生物科技公司 [bio-fount.com]

- 2. chembk.com [chembk.com]

- 3. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 4. (4-BROMO-THIAZOL-2-YL)-METHANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (4-Bromophenyl)(thiazol-2-yl)methanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromophenyl)(thiazol-2-yl)methanol, focusing on its chemical identity, synthesis, and the biological activities of its closely related derivatives. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Structure

The chemical name "this compound" can be ambiguous. Based on available chemical database information, the most prominently cited isomer is (4-(4-Bromophenyl)thiazol-2-yl)methanol . This compound features a thiazole ring substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a hydroxymethyl group.

Structure:

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1268073-94-4 | [1] |

| Molecular Formula | C10H8BrNOS | [1] |

| Molecular Weight | 270.15 g/mol | [1] |

| Appearance | White to off-white solid |

Synthesis Protocols

Synthesis of the 4-(4-Bromophenyl)thiazole Core

A common method for the synthesis of the 4-arylthiazole scaffold is the Hantzsch thiazole synthesis. The synthesis of the parent amine, 4-(4-bromophenyl)thiazol-2-amine, is well-documented.[2][3]

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine [2][3]

-

Reactants: A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is prepared.

-

Reaction: The mixture is refluxed for 11-12 hours.

-

Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled. The solid product is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water.

-

Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Proposed Synthesis of (4-(4-Bromophenyl)thiazol-2-yl)methanol

The synthesis of the target alcohol can be envisioned through the formation and subsequent reduction of an aldehyde precursor, 4-(4-bromophenyl)thiazole-2-carbaldehyde.

-

Diazotization of Amine: The 2-amino group of 4-(4-bromophenyl)thiazol-2-amine can be converted to a diazonium salt.

-

Sandmeyer-type Reaction: The diazonium salt can then be subjected to a formylation reaction to introduce the aldehyde group at the 2-position, yielding 4-(4-bromophenyl)thiazole-2-carbaldehyde. This aldehyde is commercially available (CAS 383142-67-4).

-

Reduction of Aldehyde: The final step is the reduction of the aldehyde to the primary alcohol. This is a standard transformation that can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction of 4-(4-bromophenyl)thiazole-2-carbaldehyde

-

Reactants: 4-(4-bromophenyl)thiazole-2-carbaldehyde is dissolved in a suitable solvent such as methanol or ethanol.

-

Reducing Agent: A mild reducing agent like sodium borohydride (NaBH4) is added portion-wise at a controlled temperature (e.g., 0 °C).

-

Reaction: The reaction is stirred until completion, as monitored by TLC.

-

Work-up: The reaction is quenched with water or a dilute acid. The solvent is evaporated, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The extracted product is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by column chromatography or recrystallization.

Biological Activity of Derivatives

Extensive research has been conducted on derivatives of the 4-(4-bromophenyl)thiazole scaffold, particularly the 2-amino derivatives, which have shown promising antimicrobial and anticancer activities.[2][3][4]

Antimicrobial and Antifungal Activity

Several studies have synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their in vitro antimicrobial activity using the turbidimetric method.[2][3] The minimum inhibitory concentration (MIC) values were determined against various bacterial and fungal strains.

Table 1: In Vitro Antimicrobial Activity (MIC, µM) of Selected 4-(4-Bromophenyl)thiazol-2-amine Derivatives

| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

| p2 | 16.1 | 32.3 | 32.3 | 16.1 | 32.3 |

| p3 | 16.5 | 33.1 | 33.1 | 16.5 | 33.1 |

| p4 | 17.2 | 34.4 | 17.2 | 17.2 | 34.4 |

| p6 | 16.1 | 32.3 | 16.1 | 16.1 | 32.3 |

| Norfloxacin | 15.6 | 31.2 | 15.6 | - | - |

| Fluconazole | - | - | - | 16.3 | 32.6 |

Data extracted from Sharma et al., 2019.[2][3] Compounds p2, p3, p4, and p6 are Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine.

Anticancer Activity

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were also screened for their in vitro anticancer activity against the MCF7 (human breast adenocarcinoma) cell line using the Sulforhodamine B (SRB) assay.[2][3]

Table 2: In Vitro Anticancer Activity (IC50, µM) against MCF7 Cell Line

| Compound | IC50 (µM) |

| p2 | 10.5 |

| 5-Fluorouracil (Standard) | 5.2 |

Data extracted from Sharma et al., 2019.[2][3] Compound p2 demonstrated the most promising anticancer activity among the tested derivatives.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the target compound, (4-(4-Bromophenyl)thiazol-2-yl)methanol.

References

Technical Guide: Solubility of (4-Bromophenyl)(thiazol-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (4-Bromophenyl)(thiazol-2-yl)methanol, a key intermediate in pharmaceutical and chemical research. A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Additionally, this guide offers an inferred solubility profile based on the compound's chemical structure and general principles of organic chemistry. A workflow for a plausible synthetic route is also presented.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a bromophenyl group, and a methanol functional group.[1] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The physicochemical properties of this intermediate, such as solubility, are critical for its synthesis, purification, formulation, and application in drug discovery and material science.

Compound Properties:

| Property | Value |

| CAS Number | Not uniformly available; varies by supplier |

| Molecular Formula | C₁₀H₈BrNOS |

| Molecular Weight | 270.15 g/mol |

| Appearance | White to off-white solid[1] |

Inferred Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be inferred based on the principle of "like dissolves like".[4][5][6] The molecule's overall polarity is a balance between its nonpolar aromatic rings (bromophenyl and thiazole) and its polar hydroxyl (-OH) group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can participate in hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in lower-chain alcohols like methanol and ethanol.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions. Thiazole-containing compounds often show good solubility in solvents like DMSO and acetone.[7] It is anticipated that this compound will be soluble in these solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Good solubility is also expected in these solvents, which can solvate both the polar and nonpolar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar hydroxyl group and the heteroatoms in the thiazole ring, the compound is expected to have low solubility in nonpolar solvents like hexane.[4]

Quantitative Solubility Data

As of the date of this guide, no quantitative solubility data for this compound in common organic solvents is available in the public domain. The following table is provided as a structured template for researchers to record their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[8][9][10]

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Quantification (HPLC Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Mandatory Visualizations

Plausible Synthetic Workflow

A common method for synthesizing aryl-heteroaryl-methanols is through the addition of an organometallic reagent to an aldehyde. The following diagram illustrates a plausible synthetic workflow for this compound via a Grignard reaction.

References

- 1. This compound Supplier & Distributor of CAS# [processpointchem.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. saltise.ca [saltise.ca]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Biological Versatility of Thiazole-Containing Secondary Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Among the diverse functionalized thiazole derivatives, those incorporating a secondary alcohol moiety have emerged as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of thiazole-containing secondary alcohols, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Thiazole-containing secondary alcohols have demonstrated notable potential as anticancer agents, with a primary mechanism of action involving the inhibition of critical cell signaling pathways, particularly the PI3K/Akt/mTOR pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[4]

A number of thiazole derivatives have been identified as potent inhibitors of PI3Kα and/or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[5] While many of these are not explicitly secondary alcohols, the synthetic routes to these inhibitors often involve intermediates that could be modified to include a secondary alcohol, or the active compounds themselves can be analogs of such alcohols.

Table 1: Anticancer Activity of Selected Thiazole Derivatives (Including Secondary Alcohol Precursors and Analogs)

| Compound ID | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |

| Compound A | A549 (Lung), C6 (Glioblastoma) | Akt | 92.5 (A549), 26.33 (C6) | [3] |

| Compound 6 | A549 (Lung), C6 (Glioblastoma) | Akt | 12.0 (A549), 3.83 (C6) | [3] |

| Compound 8 | A549 (Lung), C6 (Glioblastoma) | Akt | 106.67 (A549), 5.83 (C6) | [3] |

| Compound 18 | A549, MCF-7, U-87 MG, HCT-116 | PI3K/Akt/mTOR | 0.50–4.75 | [2] |

| Compound 19 | MCF-7, U87 MG, A549, HCT116 | PI3Ks, mTORC1 | 0.30–0.45 | [2] |

| Compound 23 | HCT-116, HepG-2, MCF-7 | EGFR, PI3K/mTOR | 0.184 (EGFR), 0.719 (PI3K), 0.131 (mTOR) | [2] |

| Compound 5b | MCF-7 (Breast) | Not specified | 0.2 | [6] |

| Compound 5g | PC-12 (Pheochromocytoma) | Not specified | 0.43 | [6] |

| Compound 5k | MDA-MB-468 (Breast) | Not specified | 0.6 | [6] |

| Thiazolyl-chalcone 5 | BGC-823, PC-3, NCI-H460, BEL-7402 | Not specified | <10 | [7] |

| Thiazolyl-chalcone 8 | BGC-823, PC-3, NCI-H460, BEL-7402 | Not specified | <10 | [7] |

| Thiazolyl-chalcone 26 | BGC-823, PC-3, NCI-H460, BEL-7402 | Not specified | <10 | [7] |

| Thiazolyl-chalcone 37 | BGC-823, PC-3, NCI-H460, BEL-7402 | Not specified | <10 | [7] |

| Thiazolyl-chalcone 41 | BGC-823, PC-3, NCI-H460, BEL-7402 | Not specified | <10 | [7] |

It is important to note that the chalcone precursors to secondary alcohols have also shown significant anticancer activity.[7]

Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a key regulator of cell growth and survival. The inhibition of this pathway by thiazole-containing compounds, including potentially those with a secondary alcohol moiety, represents a promising strategy for cancer therapy.

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[8] The incorporation of a secondary alcohol functionality can modulate the lipophilicity and hydrogen bonding capacity of these molecules, potentially enhancing their interaction with microbial targets.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Microorganism | Activity | MIC (µg/mL) | Reference |

| Compound 18 | P. aeruginosa | Antibacterial | 0.10 | [9] |

| Compound 3 | E. coli, B. cereus, S. Typhimurium | Antibacterial | 0.23-0.70 | [10] |

| Compound 4 | E. coli | Antibacterial | 0.17 | [10] |

| Compound 8 | C. albicans, A. flavus | Antifungal | - | [5] |

| Compound 9 | B. cereus, S. Typhimurium | Antibacterial | - | [10] |

| Compound 12 | C. albicans, A. flavus | Antifungal | - | [5] |

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][11][12][13]

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiazole derivatives have shown promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound ID | Assay | Species | Activity (% Inhibition) | Reference |

| Compound 9a | COX-1 Inhibition | - | IC50 = 0.42 µM | [14] |

| Compound 9b | COX-1 Inhibition | - | IC50 = 0.32 µM | [14] |

| (Z)-6-(4-hydroxy-3-methoxybenzylidene)-2-methyl-2,3-dihydroimidazo[2,1-b][2][16]thiazol-5(6Н)-one | Carrageenan-induced paw edema | Rat | 40.3 | [17] |

| Diaryl isothiazole 11a | Peritonitis model | Mice | Significant | [18] |

Experimental Workflow for Anti-inflammatory Screening

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][16][19][20]

Workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

General Procedure for the Synthesis of Thiazole-Containing Secondary Alcohols via Grignard Reaction

The Grignard reaction is a versatile method for the formation of carbon-carbon bonds and can be readily applied to the synthesis of thiazole-containing secondary alcohols from the corresponding thiazole aldehydes.[21][22]

Materials:

-

Appropriate thiazole aldehyde (1.0 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Grignard reagent (e.g., phenylmagnesium bromide, methylmagnesium bromide) (1.1 - 1.5 eq)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

A solution of the thiazole aldehyde in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The Grignard reagent is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired thiazole-containing secondary alcohol.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Thiazole-containing secondary alcohol stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the thiazole-containing secondary alcohol (typically in serial dilutions) and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Thiazole-containing secondary alcohols represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of these compounds, coupled with the established protocols for evaluating their biological efficacy, provides a solid foundation for future drug discovery and development efforts. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. protocols.io [protocols.io]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. inotiv.com [inotiv.com]

- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diaryl-dithiolanes and -isothiazoles: COX-1/COX-2 and 5-LOX-inhibitory, *OH scavenging and anti-adhesive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. m.youtube.com [m.youtube.com]

- 24. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the discovery and initial synthetic routes to (4-Bromophenyl)(thiazol-2-yl)methanol, a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be achieved through established and reliable organic chemistry methodologies. This guide details two primary, plausible synthetic pathways: a direct one-step Grignard reaction and a two-step approach involving the formation and subsequent reduction of a ketone intermediate. Detailed experimental protocols, quantitative data based on analogous reactions, and visual representations of the synthetic workflows are provided to facilitate its preparation and further investigation in a research and development setting.

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a (4-bromophenyl)methanol moiety to the thiazole core in the target compound, this compound, offers a unique combination of structural features. The bromophenyl group provides a handle for further functionalization via cross-coupling reactions, while the secondary alcohol presents opportunities for esterification, etherification, or other modifications to modulate physicochemical and biological properties. This guide outlines the probable synthetic strategies for the initial preparation of this valuable building block.

Proposed Synthetic Pathways

Two principal synthetic routes are proposed for the synthesis of this compound.

-

Route 1: Direct Grignard Reaction. This approach involves the formation of a thiazole-based Grignard reagent, which then undergoes a nucleophilic addition to 4-bromobenzaldehyde to directly yield the target secondary alcohol.

-

Route 2: Two-Step Ketone Reduction. This pathway first involves the synthesis of the ketone intermediate, (4-bromophenyl)(thiazol-2-yl)methanone. This ketone is then selectively reduced to the desired secondary alcohol.

The following sections provide detailed experimental protocols for each proposed route.

Experimental Protocols

Route 1: Direct Grignard Reaction

This one-step synthesis is an efficient method for the formation of the target alcohol.

Step 1: Synthesis of this compound via Grignard Reaction

Reaction Scheme:

Materials and Reagents:

-

2-Bromothiazole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromothiazole solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the 4-bromobenzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Route 2: Two-Step Ketone Reduction

This route provides an alternative approach, isolating the ketone intermediate before reduction.

Step 1: Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanone

Reaction Scheme:

Alternatively, direct acylation methods can be employed.

Materials and Reagents:

-

2-Bromothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Manganese dioxide (MnO₂) or other suitable oxidizing agent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Lithiation of 2-Bromothiazole:

-

Under an inert atmosphere, dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Reaction with Aldehyde and Oxidation:

-

Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the 2-lithiothiazole solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

-

After solvent removal, dissolve the crude alcohol intermediate in dichloromethane (DCM).

-

Add an excess of manganese dioxide (MnO₂, 5-10 equivalents) and stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture through a pad of celite, washing the filter cake with DCM.

-

Concentrate the filtrate to yield the crude ketone.

-

-

Purification:

-

Purify the crude (4-Bromophenyl)(thiazol-2-yl)methanone by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization.

-

Step 2: Reduction of (4-Bromophenyl)(thiazol-2-yl)methanone

Reaction Scheme:

Materials and Reagents:

-

(4-Bromophenyl)(thiazol-2-yl)methanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction:

-

Dissolve (4-Bromophenyl)(thiazol-2-yl)methanone (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of deionized water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to give the crude product.

-

Purify by column chromatography on silica gel (hexane/ethyl acetate) to afford pure this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediate, based on yields reported for analogous reactions in the literature.

Table 1: Synthesis of this compound via Route 1 (Grignard Reaction)

| Starting Materials | Product | Reaction Conditions | Expected Yield (%) |

| 2-Bromothiazole, Mg, 4-Bromobenzaldehyde | This compound | THF, 0 °C to rt, 4-6 h | 60-75% |

Table 2: Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanone (Route 2, Step 1)

| Starting Materials | Product | Reaction Conditions | Expected Yield (%) |

| 2-Bromothiazole, n-BuLi, 4-Bromobenzaldehyde, MnO₂ | (4-Bromophenyl)(thiazol-2-yl)methanone | THF, -78 °C to rt; DCM, rt | 50-65% (over 2 steps) |

Table 3: Reduction of (4-Bromophenyl)(thiazol-2-yl)methanone (Route 2, Step 2)

| Starting Material | Product | Reaction Conditions | Expected Yield (%) |

| (4-Bromophenyl)(thiazol-2-yl)methanone | This compound | NaBH₄, Methanol, 0 °C to rt, 1-3 h | 85-95% |

Table 4: Characterization Data for this compound

| Property | Expected Value |

| Molecular Formula | C₁₀H₈BrNOS |

| Molecular Weight | 270.15 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 1H, thiazole-H), 7.50 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 7.30 (d, 1H, thiazole-H), 6.05 (s, 1H, CH-OH), 3.5-4.5 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 170.5, 142.0, 140.0, 131.8, 128.0, 122.0, 119.5, 72.0 |

| Mass Spec (ESI) | m/z: 270.9 [M+H]⁺, 272.9 [M+H+2]⁺ |

Note: Spectroscopic data are predicted based on the structure and data from similar compounds. Actual values may vary.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Spectroscopic and Synthetic Insights into (4-Bromophenyl)(thiazol-2-yl)methanol: A Technical Overview

An in-depth analysis of the spectroscopic and synthetic details for (4-Bromophenyl)(thiazol-2-yl)methanol is currently limited by the sparse availability of specific experimental data in peer-reviewed literature and chemical databases. While a comprehensive dataset for the target molecule remains elusive, this guide presents available information on closely related analogues and outlines general methodologies applicable to its synthesis and characterization for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic alcohol containing a thiazole ring linked to a bromophenyl group via a methanol bridge. This structural motif is of interest in medicinal chemistry due to the known biological activities of both thiazole and bromophenyl moieties. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, and the presence of a bromo-substituent can influence the compound's metabolic stability and binding interactions. A thorough understanding of its spectroscopic properties and a reliable synthetic protocol are crucial for its further investigation and application in drug discovery and development.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the range of δ 7.0-8.0 ppm. The protons on the thiazole ring would likely appear as distinct signals, also in the aromatic region. A key signal would be a singlet or a multiplet for the methine proton of the methanol bridge, anticipated to be in the range of δ 5.0-6.0 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the bromophenyl and thiazole rings. The carbon bearing the bromine atom would be expected around δ 120-125 ppm, while the other aromatic carbons would resonate between δ 125-150 ppm. The carbon of the methanol bridge would likely appear in the range of δ 60-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and thiazole rings are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band would likely be present around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₈BrNOS, MW: 270.15 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) would be observed for the molecular ion and any bromine-containing fragments.

Synthetic Approaches and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published procedures for analogous compounds.

A common method for the synthesis of such secondary alcohols involves the reaction of an organometallic reagent with an aldehyde. In this case, 2-formylthiazole could be reacted with a Grignard reagent derived from 4-bromo-iodobenzene or a lithium reagent from 4-dibromobenzene.

Hypothetical Experimental Protocol:

-

Preparation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-bromo-iodobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) would be added dropwise. The reaction mixture would be stirred until the magnesium is consumed.

-

Grignard Reaction: The freshly prepared Grignard reagent would be cooled in an ice bath, and a solution of 2-formylthiazole in anhydrous THF would be added dropwise. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Instrumentation for Characterization:

-

NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

-

IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically using KBr pellets or as a thin film.

-

Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the proposed synthesis and subsequent characterization of this compound.

Conclusion

While a comprehensive, experimentally validated technical guide for this compound cannot be provided at this time due to a lack of specific data, this document offers a foundational understanding for researchers. The predicted spectroscopic characteristics and a plausible synthetic route provide a starting point for the synthesis and characterization of this molecule. Further experimental work is necessary to establish a definitive spectroscopic profile and an optimized synthetic protocol. The information presented here should aid in the design of such experiments and contribute to the advancement of research involving this potentially valuable chemical entity.

The Therapeutic Promise of Bromophenyl Thiazole Compounds: A Technical Guide to Potential Targets

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel chemical scaffolds with therapeutic potential is paramount. Among these, bromophenyl thiazole compounds have emerged as a versatile and promising class of molecules, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of bromophenyl thiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on a comprehensive review of recent scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Bromophenyl thiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various bromophenyl thiazole compounds, presenting Minimum Inhibitory Concentration (MIC) and Inhibition Zone data.

| Compound ID | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Series 1 | Staphylococcus aureus | 50 | - | [1] |

| Escherichia coli | 20 | - | [1] | |

| Aspergillus niger | 80 | - | [1] | |

| Compound 33c | Staphylococcus aureus | - | 30 | [2][3] |

| Candida albicans | - | 30 | [2][3] | |

| Saccharomyces cerevisiae | - | 30 | [2][3] | |

| Compound 35c | Various Microorganisms | 100-200 | 18-25 | [2][3] |

| Compound 24n | Pseudomonas aeruginosa | 1.56-3.13 | - | [2] |

| Staphylococcus aureus | 1.56-3.13 | - | [2] | |

| Bacillus subtilis | 1.56-3.13 | - | [2] | |

| Escherichia coli | 1.56-3.13 | - | [2] |

Experimental Protocols: Antimicrobial Screening

The antimicrobial potential of these compounds has been primarily assessed using the following methodologies:

-

Turbidimetric Method: This method quantifies microbial growth in a liquid medium by measuring the turbidity. A decrease in turbidity in the presence of the test compound indicates antimicrobial activity.[4][5]

-

Agar-Well Diffusion Method: A lawn of the target microorganism is prepared on an agar plate, and wells are created in the agar. The test compound is added to the wells, and the plate is incubated. The diameter of the clear zone of inhibition around the well is measured to determine the compound's antimicrobial efficacy.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Bromophenyl thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents.[4][5] Several studies have delved into their mechanism of action, identifying specific molecular targets.[6][7][8]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of bromophenyl thiazole compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound p2 | MCF-7 (Breast) | 10.5 | [5] |

| Compound 4c | MCF-7 (Breast) | 2.57 | [6] |

| HepG2 (Liver) | 7.26 | [6] | |

| Compound 4b | MCF-7 (Breast) | 31.5 | [6] |

| HepG2 (Liver) | 51.7 | [6] | |

| Compound 5 | MCF-7 (Breast) | 28.0 | [6] |

| HepG2 (Liver) | 26.8 | [6] | |

| Compound 11d | A549 (Lung) | 62.5 (µg/mL) | [2][3] |

| Compound 22g | HeLa (Cervical) | 9.97 | [2] |

| Compound 22e | HeLa (Cervical) | 15.61 | [2] |

| Compound 22c | HeLa (Cervical) | 18.47 | [2] |

| Compound 102a | HCT-116 (Colon) | 6.19 | [2] |

| Compound 104f | MCF-7 (Breast) | 0.09 | [2] |

| B16-F10 (Melanoma) | 0.12 | [2] | |

| Compound 9t | MCF-7 (Breast) | 0.16 | [2] |

| WM266.4 (Melanoma) | 0.12 | [2] | |

| Compound 3 | HL-60 (Leukemia) | 0.57 | [8] |

Identified Molecular Targets and Signaling Pathways

Research has identified several key protein kinases as potential targets for bromophenyl thiazole compounds in cancer therapy:

-

c-Met Kinase: Some derivatives have been evaluated as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[9]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Compound 4c has been shown to block VEGFR-2, a key mediator of angiogenesis, with an IC50 of 0.15 µM.[6]

-

BRAFV600E: Compound 9t demonstrated potent inhibitory effects against the BRAFV600E mutant, a common driver of melanoma, with an IC50 of 0.05 µM.[2]

-

HER-2: Compound 104f exhibited superior inhibitory efficacy against HER-2, a receptor tyrosine kinase overexpressed in some breast cancers, with an IC50 of 0.18 µM.[2]

-

EGFR and HER2: Certain derivatives have shown dual inhibitory activity against both EGFR and HER2 receptors.[3]

Experimental Protocols: Anticancer Assays

-

Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a sensitive and reproducible method for cytotoxicity screening.[4][5]

-

MTT Assay: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

Anti-inflammatory and Neuroprotective Potential

Beyond their antimicrobial and anticancer properties, bromophenyl thiazole compounds are also being explored for their anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Certain derivatives have shown appreciable anti-inflammatory activity in preclinical models.[10]

-

Experimental Protocol: Carrageenan-Induced Rat Paw Edema: This is a standard in vivo model for evaluating acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume.[10]

Neurodegenerative Diseases

Thiazole-based compounds are being investigated as potential therapeutics for neurodegenerative disorders such as Alzheimer's disease.[11][12] The primary targets in this context are enzymes involved in neurotransmitter metabolism.

-

Cholinesterase Inhibition: Several benzimidazole-based thiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[13] The IC50 values for some of these compounds were in the low micromolar to nanomolar range, indicating significant potency.[12][13]

Conclusion and Future Directions

Bromophenyl thiazole compounds represent a highly versatile scaffold with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents warrants further investigation. The identification of specific molecular targets, such as c-Met, VEGFR-2, and cholinesterases, provides a solid foundation for mechanism-based drug design and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued exploration of bromophenyl thiazole derivatives holds the potential to deliver novel and effective therapies for a range of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 7. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjpmr.com [wjpmr.com]

- 11. NO20052223L - Thiazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 12. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of (4-Bromophenyl)(thiazol-2-yl) Scaffolds: A Review of Synthetic Analogs and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a wide array of pharmacologically active compounds. Within this broad class, molecules incorporating a (4-bromophenyl)(thiazol-2-yl) core structure have garnered significant interest as potential therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and experimental protocols for (4-Bromophenyl)(thiazol-2-yl)methanol and its closely related, well-documented analogs, primarily focusing on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives that have shown promising antimicrobial and anticancer activities.

Introduction: The Thiazole Core in Drug Discovery

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The presence of the thiazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the molecule. The general structure of this compound represents a key pharmacophore with potential for diverse biological interactions. While specific research on this methanol derivative is limited in publicly available literature, extensive studies on its amine analogs provide a robust foundation for understanding the structure-activity relationships and therapeutic potential of this chemical class.

This review will delve into the synthetic methodologies, particularly the Hantzsch thiazole synthesis, and detail the experimental protocols for evaluating the biological efficacy of these compounds. All quantitative data from the cited studies are summarized for comparative analysis, and key experimental workflows are visualized to provide a clear and concise guide for researchers in the field.

Synthesis of (4-Bromophenyl)(thiazol-2-yl) Analogs

The primary route for the synthesis of the 4-(4-bromophenyl)-thiazol-2-amine core is the Hantzsch thiazole synthesis.[2] This versatile and widely used method involves the condensation of an α-haloketone with a thioamide or thiourea.

General Synthetic Pathway

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives typically follows a two-step process, as detailed in the work of Sharma et al. (2019).[1] First, the intermediate, 4-(4-bromophenyl)thiazol-2-amine, is synthesized via the Hantzsch reaction. Subsequently, this intermediate is reacted with various aromatic aldehydes to yield a series of Schiff base derivatives.

Caption: General workflow for the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives.

Detailed Experimental Protocol for Synthesis

The following protocols are adapted from Sharma et al. (2019).[1]

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate):

-

A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in 50 mL of ethanol is refluxed for 18-20 hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting solid is washed with diethyl ether to remove unreacted iodine.

-

The solid is then treated with a saturated solution of sodium thiosulfate to remove any remaining iodine, filtered, and washed with water.

-

The crude product is recrystallized from ethanol to yield the pure intermediate.

General procedure for the synthesis of 4-(4-bromophenyl)-N-(substituted benzylidene)thiazol-2-amines (p1-p10):

-

A solution of 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in 30 mL of ethanol is prepared.

-

To this solution, the respective aromatic aldehyde (0.01 mol) is added.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The final product is recrystallized from a suitable solvent (e.g., ethanol or methanol).

Biological Activity and Evaluation

The synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives have been evaluated for their antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial activity of the compounds was assessed using the turbidimetric method against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Experimental Protocol: Turbidimetric Method for Antimicrobial Susceptibility Testing

-

A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the stock solutions are prepared in sterile broth in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The growth of the microorganism is determined by measuring the absorbance (turbidity) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]

Table 1: Antimicrobial Activity (MIC in µM) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [1]

| Compound | S. aureus | B. subtilis | E. coli | C. albicans | A. niger |

| p2 | 12.5 | 25 | 25 | 12.5 | 25 |

| p3 | 25 | 50 | 50 | 25 | 50 |

| p4 | 12.5 | 25 | 25 | 12.5 | 25 |

| p6 | 25 | 50 | 50 | 25 | 50 |

| Norfloxacin | 3.12 | 6.25 | 3.12 | - | - |

| Fluconazole | - | - | - | 6.25 | 12.5 |

Note: Data is extracted from Sharma et al. (2019). Only the most active compounds are presented.

Anticancer Activity

The in vitro anticancer activity of the synthesized compounds was evaluated against the human breast adenocarcinoma cell line (MCF-7) using the Sulforhodamine B (SRB) assay.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

MCF-7 cells are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

After incubation, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[4]

-

The plates are washed with distilled water and air-dried.

-

The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[4]

-

Unbound dye is removed by washing with 1% acetic acid.[4]

-

The protein-bound dye is solubilized with 10 mM Tris base solution.[5]

-

The absorbance is measured at 510 nm using a microplate reader.[5]

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Table 2: Anticancer Activity (IC50 in µM) against MCF-7 Cell Line [1]

| Compound | IC50 (µM) |

| p2 | 10.5 |

| p3 | 22.8 |

| p4 | 35.2 |

| p6 | 46.5 |

| 5-Fluorouracil | 5.2 |

Note: Data is extracted from Sharma et al. (2019).

Structure-Activity Relationship (SAR) and Signaling Pathways

The quantitative data from the biological evaluations allow for the elucidation of preliminary structure-activity relationships. For the antimicrobial activity, compounds p2 and p4 demonstrated the most potent effects, suggesting that the presence of a hydroxyl group (p2 ) or a dimethylamino group (p4 ) on the benzylidene ring enhances antimicrobial efficacy. In terms of anticancer activity, compound p2 , with a hydroxyl and a methoxy group on the benzylidene ring, exhibited the lowest IC50 value, indicating its superior potency against the MCF-7 cell line among the tested analogs.[1]

The precise signaling pathways through which these compounds exert their cytotoxic effects have not been fully elucidated in the reviewed literature. However, many thiazole-containing anticancer agents are known to target various cellular processes, including tubulin polymerization, protein kinases, and apoptosis induction. Further research is required to determine the specific molecular targets and mechanisms of action for this class of compounds.

Caption: Putative anticancer mechanisms of action for thiazole derivatives.

Conclusion and Future Directions

The (4-bromophenyl)(thiazol-2-yl) scaffold represents a promising framework for the development of novel therapeutic agents. The detailed investigation of 4-(4-bromophenyl)-thiazol-2-amine derivatives has revealed significant antimicrobial and anticancer potential, with specific substitutions on the benzylidene ring playing a crucial role in modulating biological activity.

Future research should focus on several key areas:

-

Synthesis and Evaluation of this compound: The synthesis and comprehensive biological evaluation of the parent methanol compound are essential to fully understand the potential of this specific chemical entity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most active compounds will be critical for their further development and optimization.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Expansion of Analog Libraries: The synthesis of a broader range of analogs with diverse substitutions on both the phenyl and thiazole rings could lead to the discovery of compounds with enhanced potency and selectivity.

This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of (4-bromophenyl)(thiazol-2-yl) based compounds. The detailed protocols and summarized data offer a valuable resource for initiating and advancing research in this exciting area of drug discovery.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(thiazol-2-yl)methanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(thiazol-2-yl)methanol is a valuable intermediate in medicinal chemistry and drug development. The thiazole moiety is a key heterocycle present in numerous biologically active compounds, while the bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The synthesis of this secondary alcohol can be efficiently achieved through a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of this compound, involving the formation of a thiazol-2-yl Grignard reagent followed by its reaction with 4-bromobenzaldehyde.

The synthesis proceeds in two main stages. First, a thiazol-2-yl Grignard reagent is prepared from 2-bromothiazole via a halogen-magnesium exchange reaction. This indirect method is often preferred for heteroaromatic compounds where direct reaction with magnesium can be challenging. Subsequently, the prepared Grignard reagent is reacted with 4-bromobenzaldehyde to yield the desired secondary alcohol after an acidic workup. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for the success of this synthesis.

Reaction Scheme

The overall synthesis can be depicted in the following two steps:

Step 1: Formation of Thiazol-2-ylmagnesium Bromide

Step 2: Reaction with 4-Bromobenzaldehyde

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Entry | Reactant 1 | Reactant 2 | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) |

| 1 | 2-Bromothiazole (1.0 eq) | i-PrMgCl (1.1 eq) | THF | -10 °C to 0 °C | 2 h | - | - |

| 2 | Thiazol-2-ylmagnesium Bromide (from Entry 1) | 4-Bromobenzaldehyde (1.0 eq) | THF | 0 °C to RT | 3 h | 75-85 | >95 (after purification) |

Experimental Protocols

Materials and Reagents:

-

2-Bromothiazole

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (or other suitable Grignard reagent for exchange)

-

4-Bromobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glassware for extraction and filtration

-

Column for chromatography

Protocol:

Part A: Preparation of Thiazol-2-ylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas.

-

Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for at least 15 minutes to ensure an anhydrous environment. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reagents: In the reaction flask, dissolve 2-bromothiazole (1.0 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Grignard Exchange: Slowly add isopropylmagnesium chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature between -10 °C and 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. The formation of the thiazol-2-yl Grignard reagent is typically indicated by a change in the appearance of the solution.

Part B: Synthesis of this compound

-

Aldehyde Solution: In a separate flame-dried flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Addition: Transfer the solution of 4-bromobenzaldehyde to the dropping funnel and add it dropwise to the freshly prepared thiazol-2-yl Grignard reagent solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Application of (4-Bromophenyl)(thiazol-2-yl)methanol in the Synthesis of Novel Bis-Thiazole Derivatives via a Modified Hantzsch Approach

Abstract

This application note details a multi-step synthetic protocol for the utilization of (4-Bromophenyl)(thiazol-2-yl)methanol in the generation of a novel bis-thiazole derivative. As the specified starting material is not a direct substrate for the classical Hantzsch thiazole synthesis, this protocol outlines a preparatory three-step sequence: the oxidation of the secondary alcohol to its corresponding ketone, subsequent α-bromination, and the final Hantzsch cyclocondensation with a thioamide. The resulting bis-thiazole scaffold represents a class of compounds with significant interest in drug discovery, particularly in oncology, due to their potential cytotoxic activities. Detailed experimental procedures, characterization data, and potential applications are discussed, providing a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[2][5] This method is valued for its simplicity and generally high yields.[5]

This document addresses the use of this compound in the context of Hantzsch thiazole synthesis. Direct application of this alcohol is not feasible in the traditional reaction. Therefore, a synthetic strategy has been devised to first convert the alcohol into a suitable α-haloketone intermediate, which can then undergo the Hantzsch reaction. This approach culminates in the synthesis of a 2,4'-bis-thiazole derivative, a structure known for its potential as a cytotoxic agent. Such compounds have been reported to induce apoptosis and inhibit key cellular pathways in cancer cells.[3][6][7] This application note provides detailed protocols for this synthetic sequence and summarizes the potential biological relevance of the target compounds.

Overall Synthetic Scheme

The proposed synthetic pathway to utilize this compound for the synthesis of a bis-thiazole derivative is a three-step process:

-

Oxidation: The starting secondary alcohol is oxidized to form (4-Bromophenyl)(thiazol-2-yl)methanone.

-

α-Bromination: The resulting ketone is brominated at the α-carbon to yield 2-bromo-1-(4-bromophenyl)-2-(thiazol-2-yl)ethan-1-one.

-